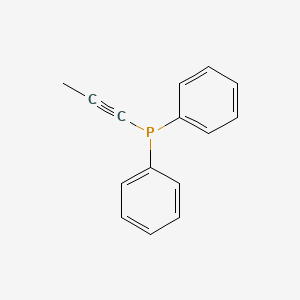

Phosphine, diphenyl-1-propynyl-

Description

Phosphine, diphenyl-1-propynyl- is a tertiary organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and a 1-propynyl (HC≡C-CH2-) substituent. The propynyl group introduces unique steric and electronic properties due to its linear sp-hybridized carbon chain and electron-withdrawing nature. This article focuses on comparative analyses with similar compounds, emphasizing substituent effects on host-guest interactions, molecular packing, and reactivity.

Properties

CAS No. |

6224-94-8 |

|---|---|

Molecular Formula |

C15H13P |

Molecular Weight |

224.24 g/mol |

IUPAC Name |

diphenyl(prop-1-ynyl)phosphane |

InChI |

InChI=1S/C15H13P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1H3 |

InChI Key |

JCXVNBFSVIGHRF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CP(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkali Metal Acetylide Intermediates

The most widely documented route involves nucleophilic substitution between chlorodiphenylphosphine (C₆H₅)₂PCl and a propynyl Grignard or organolithium reagent. For example, treatment of (C₆H₅)₂PCl with lithium propynide (Li–C≡C–CH₃) in anhydrous tetrahydrofuran (THF) at −78°C yields the target compound with minimal side reactions. This method capitalizes on the strong nucleophilicity of acetylide ions, which displace chloride from the phosphorus center.

Mechanistic Considerations :

- The reaction proceeds via a two-step mechanism: (1) deprotonation of propyne (HC≡C–CH₃) by a strong base (e.g., n-BuLi) to generate the acetylide ion, and (2) nucleophilic attack on (C₆H₅)₂PCl.

- Steric hindrance from the diphenyl groups slows the reaction, necessitating extended reaction times (12–24 hours).

Yield and Purity :

- Typical isolated yields range from 65% to 78%, with impurities arising from incomplete substitution or oxidation of the phosphine.

- Purification via column chromatography (silica gel, hexane/ethyl acetate) enhances purity to >95%.

Transition-Metal-Catalyzed Coupling

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the coupling of terminal alkynes with chlorophosphines under mild conditions. A representative protocol employs Pd(PPh₃)₄ (5 mol%) and copper iodide (10 mol%) in triethylamine at 60°C. This method avoids extreme temperatures and offers superior regioselectivity compared to nucleophilic routes.

Advantages :

- Functional group tolerance: Electron-withdrawing or donating groups on the alkyne remain intact.

- Scalability: Reactions can be conducted at gram-scale without significant yield loss.

Limitations :

- Catalyst cost and sensitivity to air/moisture necessitate inert atmosphere handling.

- Competing Glaser coupling (alkyne dimerization) may occur if stoichiometry is imbalanced.

Hydrophosphination of Propyne

Radical-Initiated Additions

Recent advances utilize radical initiators to facilitate the addition of diphenylphosphine (C₆H₅)₂PH to propyne. Azobisisobutyronitrile (AIBN) promotes anti-Markovnikov addition, forming (C₆H₅)₂P–C≡C–CH₃ in 55–60% yield. While less efficient than substitution or coupling methods, this approach avoids preformed acetylides.

Reaction Conditions :

- Solvent: Benzene or toluene at 80°C.

- Stoichiometry: Excess propyne (3:1) to suppress phosphine oxidation.

Comparative Analysis of Synthetic Methods

| Method | Starting Materials | Catalyst/Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Nucleophilic Substitution | (C₆H₅)₂PCl, HC≡C–CH₃ | n-BuLi, THF, −78°C | 65–78 | 90–95 | Moisture sensitivity |

| Pd-Catalyzed Coupling | (C₆H₅)₂PCl, HC≡C–CH₃ | Pd(PPh₃)₄, CuI, Et₃N | 70–85 | 95–98 | Catalyst cost, byproduct formation |

| Hydrophosphination | (C₆H₅)₂PH, HC≡C–CH₃ | AIBN, toluene, 80°C | 55–60 | 85–90 | Competing oxidation pathways |

Industrial-Scale Considerations

Cost-Effectiveness

Nucleophilic substitution remains the most cost-effective method for bulk production due to low catalyst requirements. However, transition-metal catalysis offers better reproducibility for high-purity applications (e.g., pharmaceuticals).

Chemical Reactions Analysis

Oxidation to Phosphine Oxide

PhP–C≡CH undergoes oxidation under aerobic or photolytic conditions to form diphenyl-1-propynylphosphine oxide (PhP(=O)–C≡CH). Key findings include:

-

Mechanism : Photooxidation proceeds via a radical cation intermediate, where the phosphorus center is stabilized by adjacent alkyne conjugation .

-

Kinetics : Oxidation rates correlate with steric and electronic effects of the alkyne substituent. For analogous diphosphines, first-order rate constants () increase with spacer length due to conformational flexibility .

-

Detection : Reaction progress is monitored via NMR spectroscopy, with oxidized products showing distinct downfield shifts (e.g., δ ~25–30 ppm for phosphine oxides) .

Nucleophilic Catalysis in Annulation Reactions

PhP–C≡CH acts as a nucleophilic catalyst in Rauhut–Currier (RC) and Michael addition reactions:

-

RC Reaction : Facilitates vinylogous conjugate additions between α,β-unsaturated carbonyl compounds (e.g., acrylates) and electron-deficient alkenes. The mechanism involves:

-

Stereoselectivity : Chiral phosphine derivatives enable enantioselective annulations (up to 98% ee) .

Coordination with Transition Metals

The alkyne and phosphorus donor sites enable complexation with metals like Au(I) and Cu(I):

-

Gold Complexes : Forms linear Au(I) complexes (e.g., [Au(PhP–C≡CH)(L)]), where the alkyne stabilizes the metal center via π-backbonding. These complexes catalyze CO insertion and alkyne functionalization .

-

Copper-Mediated Additions : Participates in Cu(I)-catalyzed alkyne-imine couplings, yielding propargylamines. The reaction proceeds via a σ-alkynyl copper intermediate .

Hydrolysis and Dealkylation

Under acidic or basic conditions, PhP–C≡CH undergoes hydrolysis to diphenylphosphinic acid (PhP(=O)H) and acetylene derivatives:

-

Acidic Hydrolysis : Proceeds via an A2 mechanism, involving protonation of the phosphorus center followed by nucleophilic attack by water .

-

Alkaline Hydrolysis : Follows an S2 pathway, with hydroxide ion displacing the alkyne group .

Reactivity with Electrophiles

The propynyl group participates in electrophilic additions and cycloadditions:

Scientific Research Applications

Phosphine, diphenyl-1-propynyl- has several scientific research applications:

-

Chemistry

- Used as a ligand in transition metal catalysis.

- Employed in the synthesis of complex organic molecules.

-

Biology

- Investigated for its potential as a bioactive compound.

- Studied for its interactions with biological macromolecules.

-

Medicine

- Explored for its potential therapeutic properties.

- Evaluated for its role in drug development.

-

Industry

- Utilized in the production of specialty chemicals.

- Applied in materials science for the development of new materials.

Mechanism of Action

The mechanism of action of phosphine, diphenyl-1-propynyl- involves its ability to act as a nucleophile, participating in various chemical reactions. The phosphorus atom in the compound can donate a pair of electrons, making it reactive towards electrophiles. This reactivity is exploited in catalysis and organic synthesis.

Comparison with Similar Compounds

Substituent Effects on Host-Guest Interactions

Tertiary diphenylphosphines with bulky substituents exhibit distinct host-guest binding affinities. For example:

- Diphenyl(4-adamantylphenyl)phosphine (AdTPP) : Displays the strongest host-guest interaction among analogs, with an association constant (Kf) approximately double that of diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine and diphenyl(4-phenylphenyl)phosphine (Kf ≈ 10²) .

- Diphenyl[4-(4-tert-butylphenyl)-phenyl]phosphine : Moderate Kf, attributed to the tert-butyl group’s intermediate hydrophobicity.

Table 1: Association Constants (Kf) of Selected Diphenylphosphine Derivatives

| Compound | Substituent | Kf (Host-Guest Interaction) |

|---|---|---|

| AdTPP | Adamantylphenyl | ~2 × 10² |

| Diphenyl[4-(4-tert-butylphenyl)-phenyl] | tert-Butylphenyl | ~10² |

| Diphenyl(4-phenylphenyl)phosphine | Biphenyl | ~10² |

Influence of Substituent Volume on Molecular Packing

Substituent size and electronic properties critically affect solid-state arrangements:

- Trifluoromethyl vs. Fluorine/Hydrogen : In gold(I) complexes with diphenylphosphine ligands, trifluoromethyl groups reduce packing compactness compared to smaller fluorine or hydrogen substituents due to increased steric demand .

- This contrasts with bulky adamantyl groups, which enhance steric hindrance and disrupt crystallization .

Table 2: Substituent Effects on Molecular Packing

| Compound Type | Substituent | Packing Compactness | Key Observation |

|---|---|---|---|

| Gold(I) complex with CF₃ | Trifluoromethyl | Low | Reduced density due to volume |

| Gold(I) complex with F/H | Fluorine/Hydrogen | High | Tight, ordered arrangements |

| Hypothetical propynyl analog | Propynyl | Moderate | Linear geometry favors order |

Reactivity in P(III)→P(V) Rearrangements

Tertiary phosphines like diphenyl-1-propynyl-phosphine may undergo oxidation or rearrangement to P(V) species. Evidence from phosphine chlorides (R₁R₂PCl) reacting with hydroxyl-containing compounds suggests that substituent electronic properties influence reaction pathways:

Q & A

Q. What spectroscopic methods are most effective for characterizing diphenyl-1-propynyl-phosphine, and how can researchers address spectral ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use P NMR to confirm the presence of the phosphine group and H/C NMR to resolve the propynyl and phenyl substituents. Cross-validate with 2D NMR (e.g., COSY, HSQC) to assign stereochemistry and detect coupling patterns .

- Infrared (IR) Spectroscopy : Identify characteristic P–C and C≡C stretching vibrations (~1100 cm and ~2100 cm, respectively). Compare with computational IR spectra (e.g., DFT calculations) to validate assignments .

- Mass Spectrometry (MS) : Employ high-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns. Use collision-induced dissociation (CID) to distinguish structural isomers .

- Common Pitfalls : Overlapping signals in crowded spectral regions (e.g., aromatic protons) can be resolved by variable-temperature NMR or isotopic labeling.

Q. How should researchers safely handle diphenyl-1-propynyl-phosphine during synthesis to minimize decomposition or side reactions?

Methodological Answer:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the phosphine group to phosphine oxide. Use Schlenk lines or gloveboxes for air-sensitive steps .

- Temperature Control : Maintain temperatures below 80°C during synthesis to avoid thermal degradation. Monitor exothermic reactions (e.g., propynyl group additions) using in situ IR or calorimetry .

- Solvent Selection : Use dry, aprotic solvents (e.g., THF, toluene) to avoid hydrolysis. Pre-purify solvents via distillation over sodium/benzophenone .

- Waste Management : Quench residual phosphine with copper sulfate solutions (traps phosphine via Cu–P complexation) before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for diphenyl-1-propynyl-phosphine under varying experimental conditions?

Methodological Answer:

- Controlled Stability Studies : Systematically vary parameters (temperature, pH, humidity) and quantify degradation products via HPLC or GC-MS. For example, phosphine oxidation under aerobic vs. anaerobic conditions can be tracked using P NMR .

- Kinetic Analysis : Perform time-resolved stability assays to determine rate constants and activation energies. Use Arrhenius plots to predict shelf-life under storage conditions .

- Computational Modeling : Apply density functional theory (DFT) to identify degradation pathways (e.g., P–C bond cleavage) and compare with experimental data .

Q. What strategies mitigate racemization during the synthesis of enantiomerically pure diphenyl-1-propynyl-phosphine derivatives?

Methodological Answer:

- Chiral Auxiliaries : Introduce chiral ligands (e.g., BINAP) during metal-catalyzed P–C bond formation to enforce stereochemical control. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Low-Temperature Reactions : Perform asymmetric additions at sub-ambient temperatures (–20°C to 0°C) to reduce kinetic resolution barriers .

- Dynamic Kinetic Resolution (DKR) : Utilize catalysts (e.g., Ru complexes) that enable racemization of intermediates while favoring formation of a single enantiomer .

Q. How can the ligand properties of diphenyl-1-propynyl-phosphine in transition metal complexes be systematically evaluated?

Methodological Answer:

- Steric/Electronic Analysis :

- Tolman Cone Angle : Measure ligand steric bulk using X-ray crystallography or computational geometry optimization .

- Electrochemical Studies : Perform cyclic voltammetry to assess electronic effects on metal redox potentials (e.g., Pd/Pd couples) .

- Catalytic Screening : Test ligand performance in model reactions (e.g., Suzuki-Miyaura coupling). Compare turnover frequencies (TOF) and selectivity with control ligands (e.g., triphenylphosphine) .

- Spectroscopic Probes : Use UV-vis and XANES to monitor ligand-to-metal charge transfer (LMCT) and metal-ligand bond strength .

Data Analysis & Contradiction Resolution

Q. What methodological approaches validate the detection of diphenyl-1-propynyl-phosphine in complex matrices (e.g., reaction mixtures)?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR, MS, and IR data to confirm structural assignments. For example, a false-positive MS signal from isobaric impurities can be ruled out via tandem MS/MS .

- Isotopic Labeling : Synthesize C- or H-labeled analogs to distinguish target signals from background noise in spectral data .

- Blind Analysis : Process subsets of data independently (e.g., split chromatographic runs) to identify instrumental or procedural biases .

Q. How can computational methods address discrepancies between experimental and theoretical spectra of diphenyl-1-propynyl-phosphine?

Methodological Answer:

- DFT Refinement : Optimize molecular geometry using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) to improve agreement with experimental IR/NMR data .

- Solvent Effects : Incorporate implicit solvent models (e.g., PCM) in calculations to match solution-phase spectroscopic results .

- Vibrational Mode Analysis : Animate computed vibrational modes to identify misassignments (e.g., conflating P–C and C≡C stretches) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.